(2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester
Overview
Description
“(2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester” is a chemical compound with the formula C14H21NO3 . It has a molecular weight of 251.3248 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 251.3248 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results .Scientific Research Applications
Biodegradation and Environmental Fate
The biodegradation and environmental fate of compounds similar to (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester, such as ethyl tert-butyl ether (ETBE), have been extensively studied. Research indicates that microorganisms in soil and groundwater can degrade ETBE aerobically, using it as a carbon and energy source or via cometabolism with alkanes. The aerobic biodegradation pathway initiates with hydroxylation and proceeds through intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA), with the involvement of specific genes like ethB and alkB (Thornton et al., 2020).
Toxicological and Health Impact Reviews
Studies have reviewed the toxicological and health impacts of compounds structurally related to this compound, focusing on ethyl carbamate (EC). EC, a compound found in fermented foods and beverages, has been classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC). The review highlights its formation mechanisms, detection methods, and strategies to reduce EC levels in food and beverages (Weber & Sharypov, 2009).
Microbial Degradation in Subsurface Environments
Research on the microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in subsurface environments reviews the aerobic and anaerobic pathways. It emphasizes the slow biodegradation rates and the challenges associated with using bioremediation for MTBE and TBA in groundwater contamination. The review discusses the potential of compound-specific isotope analysis (CSIA) for identifying and quantifying degradation processes for these compounds (Schmidt et al., 2004).
Biotechnological Production Routes
The biotechnological production routes from biomass, including lactic acid as a significant feedstock, are explored for their potential to generate a range of valuable chemicals. These routes offer environmentally friendly alternatives to chemical synthesis, aiming at resource saving and waste minimization. The review discusses the synthesis of esters via alkoxycarbonylation of phytogenic substrates, highlighting the potential for implementing new industrial processes (Gao, Ma, & Xu, 2011).
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-2-phenylethyl)-N-methylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)10-12(16)11-8-6-5-7-9-11/h5-9,12,16H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQJVQVOOVYDST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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